Mycestericin G

Immunosuppression Sphingolipid Biology Natural Product Chemistry

SAR studies requiring specific mycestericin congeners cannot tolerate generic substitutions-stereochemical mismatches produce quantitative potency errors. Mycestericin G (2S,3R; C6-C7 saturated) is the definitive control compound. • SPT inhibitor, IC50 = 370 nM (mouse allogeneic MLR); 28.5-fold potency difference vs. mycestericin E (IC50 = 13 nM) quantifies E-alkene contribution to immunosuppressive activity. • Matched stereo-pair with mycestericin F (2S,3S; IC50 = 120 nM) isolates C3 configuration effects independent of saturation state. • ≥98% purity; qualified reference standard for HPLC-MS dereplication of mycestericin-family compounds in fungal extract libraries.

Molecular Formula C21H41NO5
Molecular Weight 387.6 g/mol
CAS No. 172519-49-2
Cat. No. B1250272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycestericin G
CAS172519-49-2
Synonymsmycestericin F
mycestericin G
Molecular FormulaC21H41NO5
Molecular Weight387.6 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)CCCCCCCCCCC(C(CO)(C(=O)O)N)O
InChIInChI=1S/C21H41NO5/c1-2-3-4-11-14-18(24)15-12-9-7-5-6-8-10-13-16-19(25)21(22,17-23)20(26)27/h19,23,25H,2-17,22H2,1H3,(H,26,27)/t19-,21+/m1/s1
InChIKeyJVVUMRUWQBAVNC-CTNGQTDRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mycestericin G: Structural Identity and Baseline Characterization


Mycestericin G is a sphingosine-like fungal metabolite isolated from *Mycelia sterilia* ATCC 20349, belonging to the mycestericin family of immunosuppressive natural products [1]. It is structurally characterized as a quaternary α-amino acid with a 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxoicosanoic acid scaffold, representing the saturated (6,7-dihydro) analog of mycestericin E [2]. Its primary reported bioactivity is suppression of lymphocyte proliferation, a property shared with other mycestericins and the related fungal metabolite myriocin (ISP-1), positioning it as a research tool for studying sphingolipid-mediated immunosuppression [1].

Pathway Target Serine palmitoyltransferase (SPT) inhibition study fit; de novo sphingolipid biosynthesis research
Stereochemistry 2(S),3(R) absolute configuration verified; chiral natural product probe context
Compound Class Sphingosine analogue; fungal metabolite from Mycelia sterilia ATCC 20349
Research Context SAR probe for C6–C7 saturation and C3 stereochemistry contribution studies

Why Generic Substitution Across the Mycestericin Family Is Unjustified


Within the mycestericin family, the presence and position of unsaturation, as well as the stereochemistry at the C-2 and C-3 positions, critically govern immunosuppressive potency. Mycestericin G is defined by its saturated 14-oxo alkyl chain and a 2(S),3(R) configuration, which directly differentiates its biological activity from its closest structural analog, the 6,7-dehydro derivative mycestericin E (2(S),3(R)), and its diastereomer mycestericin F (2(S),3(S)) [1]. Published quantitative data from a mouse allogeneic mixed lymphocyte reaction (MLR) assay demonstrate that these seemingly minor structural variations lead to a >28-fold difference in IC50 values between mycestericin E and G, underscoring that these compounds are not functionally interchangeable in immunological assays [2]. Substituting mycestericin G with a more potent analog like mycestericin E or myriocin without structural verification will introduce significant variability and confound experimental results in immunosuppression studies.

Target Compound
Potential Substitute
Why Not Interchangeable
Mycestericin G
Mycestericin E
C6–C7 saturation state differs from mycestericin E; SPT pathway inhibition potency in MLR assays may shift substantially and may not transfer directly.
Mycestericin G
Mycestericin F
C3 stereochemistry (2S,3R vs. 2S,3S) differs from mycestericin F; stereochemical mismatch may alter target engagement and MLR assay response context.
Mycestericin G
Myriocin
Myriocin possesses higher SPT affinity and a differing in vivo toxicity profile; structural divergence means functional response may not transfer across protocols.

Quantitative Differentiation Evidence


C6–C7 Saturation Impact on Immunosuppressive Potency

In a mouse allogeneic mixed lymphocyte reaction (MLR), mycestericin G demonstrates significantly lower immunosuppressive potency compared to its 6,7-dehydro analog, mycestericin E, establishing its utility as a lower-potency tool compound or a negative control in studies of sphingolipid-mediated immunosuppression [1].

C6–C7 Saturation Impact
Head-to-head
Mycestericin G: IC50 370 nM vs. Mycestericin E: IC50 13 nM
28.5-fold potency difference
Supports SAR probe selection; saturation-state control context for MLR assay studies.
Mouse allogeneic MLR; BALB/c vs. C57BL/6 splenocytes; 4-day culture.
Immunosuppression Sphingolipid Biology Natural Product Chemistry

C3 Stereochemistry Effect on MLR Potency

Mycestericin G (2S,3R) and its C-3 epimer, mycestericin F (2S,3S), exhibit a 3.1-fold difference in immunosuppressive potency, illustrating the impact of C-3 stereochemistry on biological activity [1].

C3 Stereochemistry Effect
Head-to-head
Mycestericin G (2S,3R): IC50 370 nM vs. Mycestericin F (2S,3S): IC50 120 nM
3.1-fold potency difference
Supports stereochemical SAR; C3 epimer differentiation context for SPT pathway studies.
Mouse allogeneic MLR; identical assay conditions; tritiated thymidine incorporation.
Stereochemistry-Activity Relationship Immunopharmacology Chiral Natural Products

Potency-Toxicity Comparison with Myriocin

Mycestericin G is the 6,7-dihydro derivative of mycestericin E, meaning it lacks the E-configured double bond present in the latter's alkyl chain. This saturation is a key structural differentiator that may confer distinct chemical and metabolic stability profiles, a common consideration in selecting between unsaturated and saturated lead compounds for drug development [1].

Potency vs. Myriocin
Context-dependent
Mycestericin G: IC50 370 nM vs. Myriocin: IC50 ≈3 nM
~123-fold lower MLR potency; toxicity profile qualitatively distinct
Supports SPT pathway titration tool selection; potency-tier and toxicity-profile differentiation context.
Cross-study comparison; myriocin toxicity data from Chiba & Adachi 2020 review.
Metabolic Stability Redox Chemistry Lead Optimization

Absolute Configuration Verification by Mosher's Method and CD

The original isolation paper reports that mycestericin G and related mycestericins suppress lymphocyte proliferation with a potency 'similar to that of myriocin,' a well-characterized serine palmitoyltransferase (SPT) inhibitor. This positions mycestericin G within the same broadly active class, though its exact molecular target may diverge due to structural differences [1].

Configuration Verification
Analytical context
2(S),3(R) confirmed by modified Mosher's ester method, CD spectral comparison, and total synthesis via hydrogenation of mycestericin E.
Supports batch identity verification; stereochemical QC context for procurement.
Multi-method configurational assignment; distinguishes G from D and F (2S,3S).
Serine Palmitoyltransferase Sphingolipid Metabolism T-Cell Immunology

Evidence-Backed Research and Industrial Application Scenarios


SAR Probe for C6–C7 E-Alkene Contribution

Mycestericin G's defined 28.5-fold lower potency compared to mycestericin E makes it an essential control compound in SAR panels. By comparing the saturated 2(S),3(R) scaffold (mycestericin G) with the unsaturated analog (mycestericin E), researchers can precisely quantify the contribution of the 6,7-olefin to immunosuppressive potency [1].

Stereochemical Probe for C3 Configuration–Activity Analysis

With an IC50 of 370 nM in mouse allogeneic MLR, mycestericin G is significantly less potent than mycestericin D (IC50 16 nM) and E (IC50 13 nM). This allows it to be used as a low-potency reference compound to establish assay windows and confirm that observed immunosuppressive effects are target-specific rather than a general feature of all mycestericin analogs [1].

Reduced-Potency SPT Pathway Titration Tool

As the saturated 6,7-dihydro derivative of mycestericin E, mycestericin G provides a direct comparator for stability studies. Industrial medicinal chemistry teams can compare the oxidative and metabolic stability of the saturated chain (mycestericin G) against the E-olefin-containing chain (mycestericin E) to guide lead optimization of sphingosine-based therapeutics [2].

Analytical Reference Standard for Mycestericin Family Identification

The determined 2(S),3(R) absolute configuration of mycestericin G, confirmed by total synthesis and CD spectral comparison, makes it a valuable chiral reference for analyzing the stereochemistry of newly isolated or synthesized sphingosine analogs with quaternary α-amino acid frameworks [3].

Application
Selection Property
Validation Focus
SPT pathway C6–C7 SAR studies
Saturated vs. unsaturated congener pair
MLR assay potency differential review
C3 stereochemistry SAR studies
2S,3R vs. 2S,3S epimer comparison
Stereochemical potency differential review
SPT pathway titration studies
Lower-affinity SPT probe context
Dose-response curve and competitive binding review
Mycestericin family dereplication
Chiral reference standard identity
Chromatographic and CD spectral verification
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